2-(Carboxymethylamino) Nicotinic Acid
Overview
Description
2-(Carboxymethylamino) Nicotinic Acid, also known as 2-[(Carboxymethyl)amino]-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Mechanism of Action
- Role : It regulates the formation and release of adipokines (signaling molecules secreted by adipose tissue) .
- Nicotinic acid influences the prostaglandin pathway . Langerhans cells secrete both PGD2-synthase and PGE2-synthase , while keratinocytes use only PGE2-synthase. Prostaglandins then activate specific receptors in blood vessels .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a related compound, acts as a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in redox reactions .
Cellular Effects
Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
Nicotinic acid, a related compound, acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .
Temporal Effects in Laboratory Settings
Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects over time .
Dosage Effects in Animal Models
Nicotinic acid, a related compound, has been shown to be tolerable across a broad range of doses .
Metabolic Pathways
Nicotinic acid, a related compound, is known to be involved in the synthesis of NAD, a coenzyme involved in redox reactions .
Transport and Distribution
Nicotinic acid, a related compound, is known to be involved in various metabolic processes .
Subcellular Localization
Nicotinic acid, a related compound, is known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylamino) Nicotinic Acid can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in a hydrothermal environment at temperatures ranging from 150°C to 180°C . The procedure is efficient and environmentally friendly, yielding moderate to excellent results.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethylamino) Nicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of aromatic amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Aromatic amine derivatives and potassium carbonate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Carboxymethylamino) Nicotinic Acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2-(Arylamino) Nicotinic Acids: These compounds are synthesized through similar methods and have potential anti-inflammatory and antibacterial activities.
Uniqueness
2-(Carboxymethylamino) Nicotinic Acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and potential biological activities. Its carboxymethylamino group provides distinct reactivity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
2-(carboxymethylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRHBADBKMQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732454 | |
Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057318-86-1 | |
Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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